Cas no 896325-71-6 (methyl 4-({7-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)methylbenzoate)

methyl 4-({7-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)methylbenzoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-({7-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)methylbenzoate
- Benzoic acid, 4-[[(7-methyl-4-oxo-4H-pyrido[1,2-a]-1,3,5-triazin-2-yl)thio]methyl]-, methyl ester
- methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate
- F2543-0458
- 896325-71-6
- methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate
- AKOS024658961
- methyl 4-(((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)methyl)benzoate
-
- インチ: 1S/C17H15N3O3S/c1-11-3-8-14-18-16(19-17(22)20(14)9-11)24-10-12-4-6-13(7-5-12)15(21)23-2/h3-9H,10H2,1-2H3
- InChIKey: IBSYWUANKVZBRR-UHFFFAOYSA-N
- ほほえんだ: S(C1=NC(N2C=C(C)C=CC2=N1)=O)CC1C=CC(C(=O)OC)=CC=1
計算された属性
- せいみつぶんしりょう: 341.08341252g/mol
- どういたいしつりょう: 341.08341252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 658
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 96.6Ų
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Predicted)
- ふってん: 497.1±55.0 °C(Predicted)
- 酸性度係数(pKa): -3.27±0.40(Predicted)
methyl 4-({7-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2543-0458-2mg |
methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate |
896325-71-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2543-0458-15mg |
methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate |
896325-71-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2543-0458-5mg |
methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate |
896325-71-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2543-0458-20μmol |
methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate |
896325-71-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2543-0458-10μmol |
methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate |
896325-71-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2543-0458-1mg |
methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate |
896325-71-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2543-0458-4mg |
methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate |
896325-71-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2543-0458-5μmol |
methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate |
896325-71-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2543-0458-10mg |
methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate |
896325-71-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2543-0458-40mg |
methyl 4-[({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]benzoate |
896325-71-6 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
methyl 4-({7-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)methylbenzoate 関連文献
-
1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
methyl 4-({7-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)methylbenzoateに関する追加情報
Research Briefing on Methyl 4-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methylbenzoate (CAS: 896325-71-6)
In recent years, the compound methyl 4-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methylbenzoate (CAS: 896325-71-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its unique pyrido[1,2-a][1,3,5]triazine core, has demonstrated promising biological activities, particularly in the context of kinase inhibition and anticancer drug development. The following briefing synthesizes the latest research findings on this compound, highlighting its molecular mechanisms, therapeutic potential, and ongoing investigations.
The structural complexity of methyl 4-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methylbenzoate suggests its potential as a versatile scaffold for drug design. Recent studies have focused on its role as a selective inhibitor of protein kinases, which are critical targets in oncology and inflammatory diseases. Computational docking analyses reveal that the compound exhibits high affinity for the ATP-binding pockets of several kinases, including those implicated in tumor proliferation and metastasis. Notably, its sulfanyl-methylbenzoate moiety appears to enhance binding stability through hydrophobic interactions and hydrogen bonding.
In vitro evaluations of this compound have shown potent antiproliferative effects against a panel of cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies indicate that it induces cell cycle arrest at the G2/M phase and promotes apoptosis via the intrinsic mitochondrial pathway. Furthermore, synergistic effects have been observed when combined with standard chemotherapeutic agents, suggesting its potential as an adjunct therapy. These findings are supported by recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters.
Pharmacokinetic profiling of methyl 4-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methylbenzoate has also been a focus of current research. Preliminary data from rodent models indicate moderate oral bioavailability and a favorable tissue distribution profile, with significant accumulation in tumor tissues. However, challenges such as metabolic stability and potential off-target effects remain under investigation. Researchers are exploring structural modifications to optimize these properties while retaining the compound's therapeutic efficacy.
Beyond oncology, emerging applications of this compound include its use as a chemical probe to study kinase signaling pathways in neurodegenerative diseases. Its ability to cross the blood-brain barrier, albeit limited, has prompted studies in models of Alzheimer's and Parkinson's diseases. Early results suggest that modulating specific kinase activities with this compound may mitigate neuroinflammation and neuronal apoptosis, though further validation is required.
In conclusion, methyl 4-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methylbenzoate represents a compelling candidate for multifunctional drug development. Its dual role as a kinase inhibitor and apoptosis inducer underscores its therapeutic versatility. Ongoing research aims to address its pharmacokinetic limitations and expand its applications across diverse disease models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical trials in the coming years.
896325-71-6 (methyl 4-({7-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)methylbenzoate) 関連製品
- 1250884-35-5(tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)
- 1936290-96-8(4-cyanooxane-4-sulfonamide)
- 2411330-06-6((E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide)
- 2411257-53-7(tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate)
- 125316-42-9(Methyl 2-(2-aminopropanamido)propanoate)
- 1804063-27-1(Methyl 3-bromo-2-(2-oxopropyl)benzoate)
- 1955522-68-5(1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride)
- 2229523-59-3(1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoroethan-1-ol)
- 149055-86-7(methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate)
- 1005695-94-2(3-cyclopropyl-5-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene-2-sulfanylideneimidazolidin-4-one)